molecular formula C7H11N5O8P2 B009353 (2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate CAS No. 3545-84-4

(2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate

Cat. No.: B009353
CAS No.: 3545-84-4
M. Wt: 355.14 g/mol
InChI Key: FCQGJGLSOWZZON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-6-pyrophosphoryl-methylpteridine typically involves the reaction of 6-hydroxymethyl-7,8-dihydropterin with pyrophosphoryl chloride under controlled conditions. The reaction is carried out in an aqueous medium at a pH of around 7.5 to 8.5, and the temperature is maintained between 25°C to 30°C .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various pteridine derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

2-Amino-4-hydroxy-6-pyrophosphoryl-methylpteridine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dihydrofolic acid and other pteridine derivatives.

    Biology: Plays a crucial role in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to folate metabolism.

    Industry: Utilized in the production of various pharmaceuticals and biochemical reagents.

Mechanism of Action

The compound exerts its effects by acting as a precursor to dihydrofolic acid. It is involved in the biosynthesis of tetrahydrofolate, a cofactor in the transfer of one-carbon units in metabolic reactions. The molecular targets include enzymes such as dihydrofolate reductase, which is essential for DNA synthesis and repair .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-hydroxy-6-pyrophosphoryl-methylpteridine is unique due to its specific role as a precursor to dihydrofolic acid and its involvement in critical metabolic pathways. Its ability to participate in various chemical reactions and its wide range of applications in scientific research further highlight its significance .

Properties

IUPAC Name

(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O8P2/c8-7-11-5-4(6(13)12-7)10-3(1-9-5)2-19-22(17,18)20-21(14,15)16/h1-2H2,(H,17,18)(H2,14,15,16)(H4,8,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQGJGLSOWZZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)COP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956857
Record name (4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3545-84-4
Record name 6-(Hydroxymethyl)-7,8-dihydropterin pyrophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3545-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-hydroxy-6-pyrophosphoryl-methylpteridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4-HYDROXY-6-PYROPHOSPHORYL-METHYLPTERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFG9B839S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate
Reactant of Route 2
(2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate
Reactant of Route 3
(2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate
Reactant of Route 4
(2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate
Reactant of Route 5
(2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate
Reactant of Route 6
(2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate

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